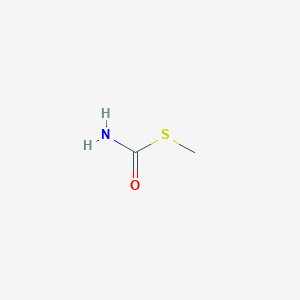
(methylsulfanyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(methylsulfanyl)formamide, also known as S-methyl carbamothioate, is an organic compound with the molecular formula C2H5NOS. It is a sulfur-containing ester that is often used in various chemical and biological applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .
Industrial Production Methods
In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .
化学反应分析
Types of Reactions
(methylsulfanyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioic acid derivatives.
科学研究应用
(methylsulfanyl)formamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving sulfur.
Medicine: Research has explored its potential as a precursor for drug development, especially in designing compounds with antimicrobial properties.
作用机制
The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .
相似化合物的比较
Similar Compounds
Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH): Similar in structure and function, BTH is also used to induce SAR in plants.
Acibenzolar-S-methyl (ASM): Another compound with similar properties, used as a plant activator.
Uniqueness
(methylsulfanyl)formamide is unique due to its specific ester group, which allows for diverse chemical modifications and applications. Its ability to induce SAR in plants makes it particularly valuable in agricultural research and pest management .
属性
分子式 |
C2H5NOS |
|---|---|
分子量 |
91.13 g/mol |
IUPAC 名称 |
S-methyl carbamothioate |
InChI |
InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4) |
InChI 键 |
LADHHNUVWRWPRH-UHFFFAOYSA-N |
规范 SMILES |
CSC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


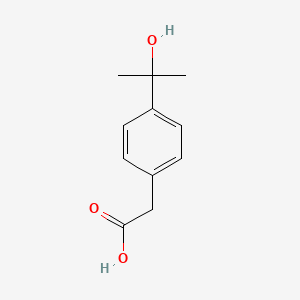
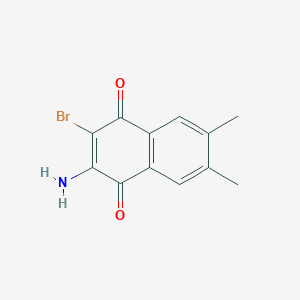
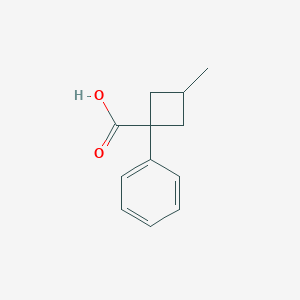
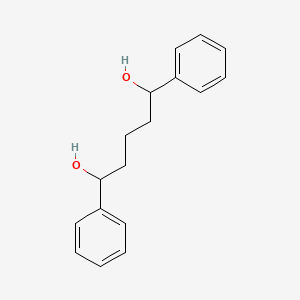
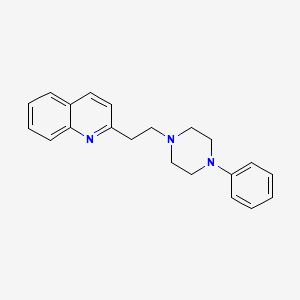
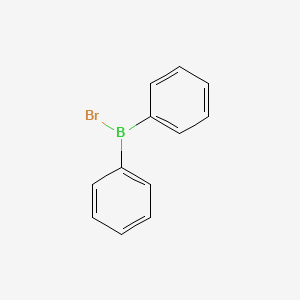
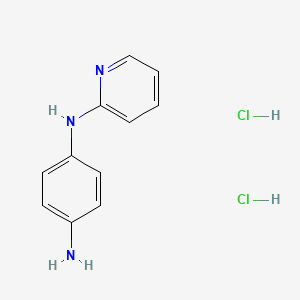
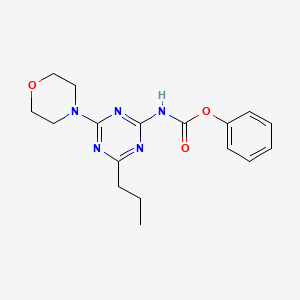
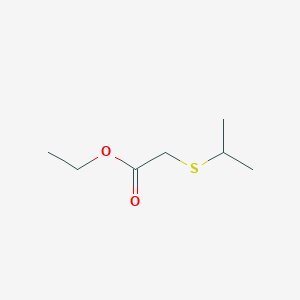
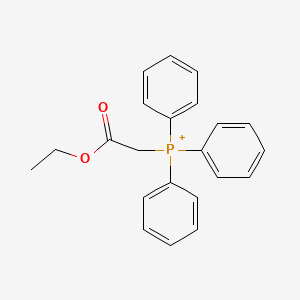
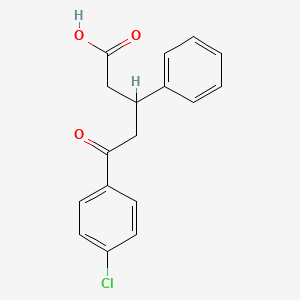
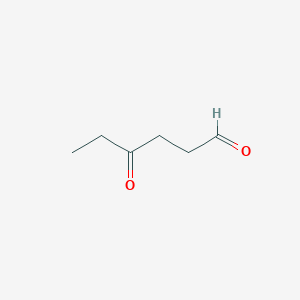
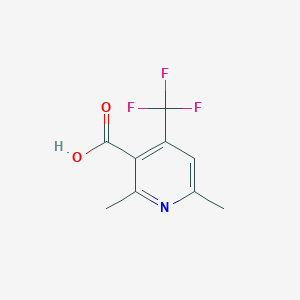
![4-[4-(6-Chloropyrazin-2-yl)piperazin-1-yl]butan-1-amine](/img/structure/B8731538.png)
